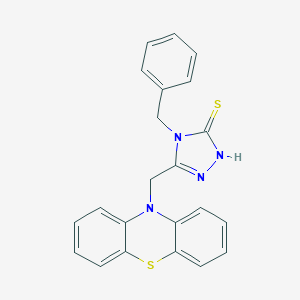![molecular formula C17H25NO3 B293231 2-[(2,2-Dimethylpropanoyl)amino]benzyl pivalate](/img/structure/B293231.png)
2-[(2,2-Dimethylpropanoyl)amino]benzyl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,2-Dimethylpropanoyl)amino]benzyl pivalate, commonly known as DMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAP belongs to the class of tertiary amines and is widely used as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of DMAP involves its ability to act as a nucleophilic catalyst. It reacts with the carbonyl group of the substrate, forming an intermediate that is stabilized by the nitrogen lone pair of DMAP. This intermediate then undergoes further reaction to form the desired product.
Biochemical and Physiological Effects:
DMAP has been found to have minimal toxicity and is considered safe for use in laboratory experiments. It is not known to have any significant biochemical or physiological effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
DMAP has several advantages as a catalyst in laboratory experiments. It is highly efficient and selective, making it a valuable tool for organic synthesis. It is also relatively inexpensive and readily available. However, DMAP has certain limitations, such as its sensitivity to moisture and air, which can affect its catalytic activity. It is also not suitable for use in reactions that involve acidic or basic substrates.
Zukünftige Richtungen
There are several future directions for the research on DMAP. One potential area of research is the development of new synthetic methodologies that utilize DMAP as a catalyst. Another area of research is the modification of DMAP to improve its catalytic activity or selectivity. Additionally, the application of DMAP in new fields, such as polymer chemistry or materials science, could also be explored.
Synthesemethoden
The synthesis of DMAP involves the reaction of 2-aminobenzyl alcohol with pivaloyl chloride in the presence of triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of DMAP. The purity and yield of DMAP can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
DMAP has been extensively used as a catalyst in various organic reactions, such as esterification, amidation, and acylation. It has been found to be a highly efficient and selective catalyst for these reactions, making it a valuable tool in organic synthesis. DMAP has also been used in the synthesis of natural products, pharmaceuticals, and agrochemicals.
Eigenschaften
Molekularformel |
C17H25NO3 |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
[2-(2,2-dimethylpropanoylamino)phenyl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H25NO3/c1-16(2,3)14(19)18-13-10-8-7-9-12(13)11-21-15(20)17(4,5)6/h7-10H,11H2,1-6H3,(H,18,19) |
InChI-Schlüssel |
YGJJYOWHPAHDAO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1COC(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1COC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293149.png)
![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)
![5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293151.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B293154.png)

![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)
![10-{[4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-10H-phenothiazine](/img/structure/B293167.png)
![1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B293168.png)
![10-({4-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-10H-phenothiazine](/img/structure/B293169.png)
![{[4-allyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B293170.png)
